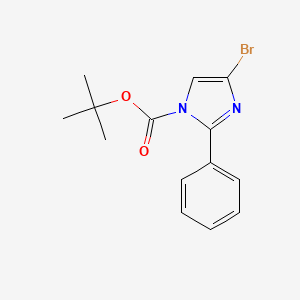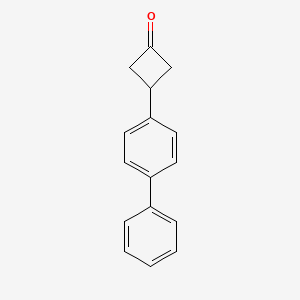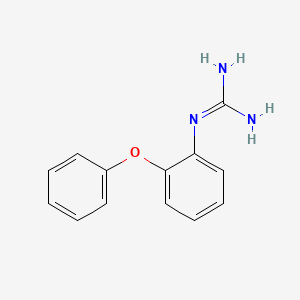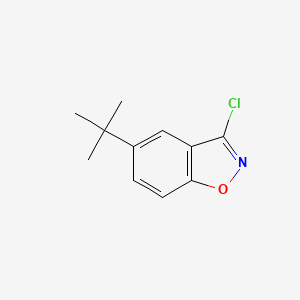
6-(Trimethylsilyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trimethylsilyl group at the 6-position of the quinoline ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalytic systems to facilitate the formation of the quinoline ring. For instance, montmorillonite K-10 can be used as a catalyst under solvent-free conditions, aligning with green chemistry principles .
Another method involves the transition-metal catalyzed synthesis, which has gained popularity due to its efficiency and versatility. Transition metals such as palladium and copper are commonly used in these reactions to form the quinoline scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
6-(Trimethylsilyl)quinoline has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Trimethylsilyl)quinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are involved in neurodegenerative diseases . Additionally, they can interact with bacterial topoisomerases, leading to the fragmentation of bacterial DNA and exhibiting antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic that contains a quinoline core.
Uniqueness
6-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more diverse chemical transformations and applications compared to its parent compound, quinoline .
Propiedades
Fórmula molecular |
C12H15NSi |
|---|---|
Peso molecular |
201.34 g/mol |
Nombre IUPAC |
trimethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-6-7-12-10(9-11)5-4-8-13-12/h4-9H,1-3H3 |
Clave InChI |
GEHSKJGMLIUVLW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


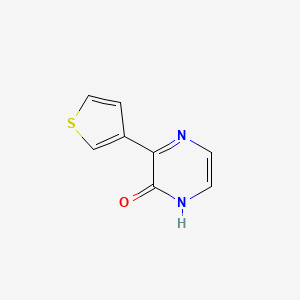
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
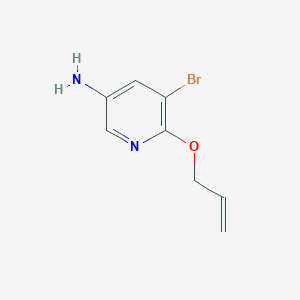
![2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
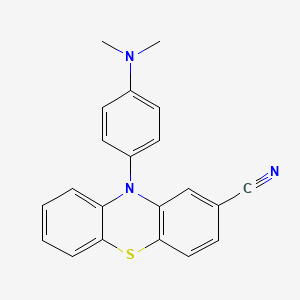
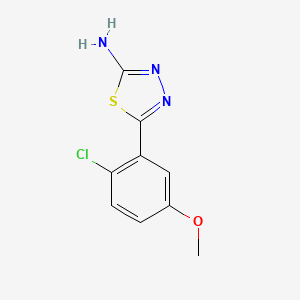
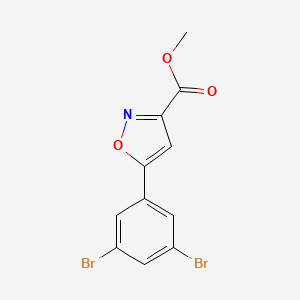
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
